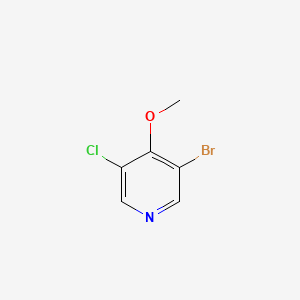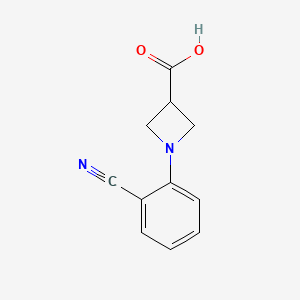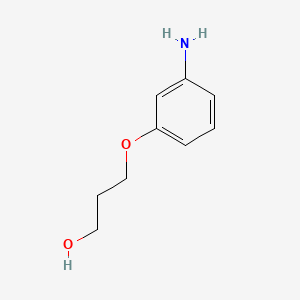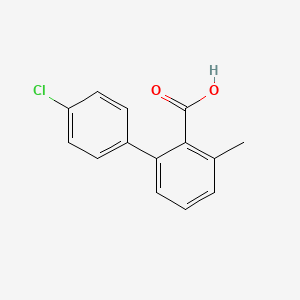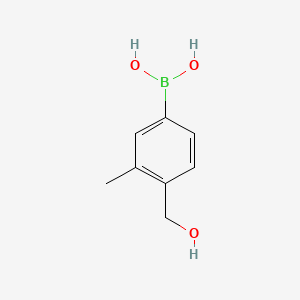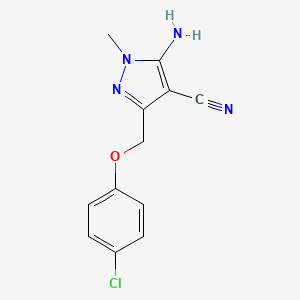
Ácido 5-etinilpiridin-3-ilborónico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-Ethynylpyridin-3-yl)boronic acid” is a boronic acid derivative with the molecular formula C7H6BNO2 . It is a white to yellow solid and has a molecular weight of 146.93900 . The IUPAC name for this compound is 5-ethyl-3-pyridinylboronic acid .
Molecular Structure Analysis
The molecular structure of “(5-Ethynylpyridin-3-yl)boronic acid” can be represented by the linear formula C7H6BNO2 . The InChI code for this compound is 1S/C7H6BNO2/c1-2-6-3-7(8(10)11)5-9-4-6/h3-5,10-11H,1H3 .Chemical Reactions Analysis
Boronic acids, including “(5-Ethynylpyridin-3-yl)boronic acid”, are known to participate in various chemical reactions. They are used as building blocks and synthetic intermediates . They are involved in Pd-catalyzed C─C Suzuki-Miyaura couplings, Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, or sulfonamide formation .Physical And Chemical Properties Analysis
“(5-Ethynylpyridin-3-yl)boronic acid” has a molecular weight of 146.93900 . Its exact mass is 151.0804587 g/mol and its monoisotopic mass is also 151.0804587 g/mol . It has a topological polar surface area of 53.4 Ų .Aplicaciones Científicas De Investigación
Aplicaciones de detección
Los ácidos borónicos, incluido el ácido 5-etinilpiridin-3-ilborónico, pueden interactuar con dioles y bases de Lewis fuertes como los aniones fluoruro o cianuro, lo que lleva a su utilidad en diversas aplicaciones de detección . Estas aplicaciones de detección pueden ser ensayos homogéneos o detección heterogénea .
Etiquetado biológico
La interacción clave de los ácidos borónicos con los dioles permite su utilización en diversas áreas que van desde el etiquetado biológico . Esto podría aplicarse potencialmente al ácido 5-etinilpiridin-3-ilborónico.
Manipulación y modificación de proteínas
Se ha demostrado que los ácidos borónicos interactúan con las proteínas, lo que permite su manipulación y etiquetado celular . Esta propiedad podría explotarse potencialmente con el ácido 5-etinilpiridin-3-ilborónico.
Tecnologías de separación
Los ácidos borónicos se han utilizado en tecnologías de separación . Dadas las propiedades únicas del ácido 5-etinilpiridin-3-ilborónico, podría utilizarse potencialmente en este campo.
Desarrollo de productos terapéuticos
Los ácidos borónicos se han utilizado en el desarrollo de productos terapéuticos . Es posible que el ácido 5-etinilpiridin-3-ilborónico pueda utilizarse en esta área, dadas sus propiedades únicas.
Reacciones de acoplamiento cruzado
Los ácidos borínicos, una subclase de compuestos organoboranos, se han utilizado en reacciones de acoplamiento cruzado . Dado que el ácido 5-etinilpiridin-3-ilborónico es un ácido borónico, podría utilizarse potencialmente en reacciones similares.
Mecanismo De Acción
Target of Action
5-Ethynylpyridin-3-ylboronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of this compound are the organic groups involved in the SM coupling reaction .
Mode of Action
In the SM coupling reaction, 5-Ethynylpyridin-3-ylboronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The SM coupling reaction is a key biochemical pathway affected by 5-Ethynylpyridin-3-ylboronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, which is crucial in the synthesis of complex organic compounds .
Pharmacokinetics
Its use in the sm coupling reaction suggests that it has a high reactivity and can readily interact with other compounds in the reaction environment
Result of Action
The primary result of the action of 5-Ethynylpyridin-3-ylboronic acid is the formation of new carbon-carbon bonds through the SM coupling reaction . This enables the synthesis of complex organic compounds, which can have various applications in fields like medicinal chemistry and materials science .
Action Environment
The action of 5-Ethynylpyridin-3-ylboronic acid is influenced by various environmental factors. The SM coupling reaction, for instance, requires specific reaction conditions, including the presence of a palladium catalyst and a suitable base . The stability and efficacy of the compound can also be affected by factors such as temperature, pH, and the presence of other compounds in the reaction mixture .
Safety and Hazards
Propiedades
IUPAC Name |
(5-ethynylpyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BNO2/c1-2-6-3-7(8(10)11)5-9-4-6/h1,3-5,10-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQLPIXFNRXRDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C#C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745109 |
Source


|
| Record name | (5-Ethynylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206681-16-4 |
Source


|
| Record name | (5-Ethynylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


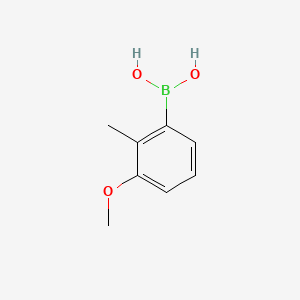
![5-[E-2-[N-[N-[N1-(4-T-Butylbenzoyl)-D-(+)-biotinyl]-6-aminohexyl]carboxamido]vinyl]-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyuridine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]phosphoramidite](/img/structure/B595767.png)
